![molecular formula C27H23N5O5 B408939 4-[(2-hydroxy-3-nitrophenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one CAS No. 312314-21-9](/img/structure/B408939.png)
4-[(2-hydroxy-3-nitrophenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-hydroxy-3-nitrophenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one is a member of pyrazoles and a ring assembly.
Applications De Recherche Scientifique
Molecular Structures and Hydrogen Bonding
- Hydrogen Bonding in Isomeric Compounds : A study by Portilla et al. (2007) explores the hydrogen-bonded structures of similar pyrazole derivatives. These compounds exhibit complex hydrogen-bonded sheets and chains, showcasing their potential in advanced molecular structure studies (Portilla et al., 2007).
Synthesis and Chemical Properties
- Synthesis of Pyrazol-3-one Derivatives : Ochi and Miyasaka (1983) detail the synthesis of pyrazol-3-one derivatives, providing insights into the chemical properties and synthesis pathways of similar compounds (Ochi & Miyasaka, 1983).
- One-Pot Synthesis Methods : A paper by You, Lei, and Hu (2013) discusses a one-pot synthesis method for related pyrazol-5-ol derivatives, highlighting the efficiency and potential applications in chemical synthesis (You, Lei, & Hu, 2013).
Potential Biological Applications
- Antimicrobial Activity : A study by Naik et al. (2013) investigates the antimicrobial properties of pyrazoline-5-ones, suggesting possible applications in the development of new antimicrobial agents (Naik et al., 2013).
- Cancer Cell Growth Suppression : Zheng et al. (2010) researched pyrazol-1-yl derivatives that showed potential in suppressing lung cancer cell growth (Zheng et al., 2010).
Photochromic and Coordination Properties
- Photochromic Behavior : Research by Albooye and Kiyani (2013) reveals the photochromic properties of a pyrazole derivative, suggesting applications in materials science (Albooye & Kiyani, 2013).
- Metal Coordination Compounds : Koval’chukova et al. (2018) study the coordination compounds of bivalent metals with a similar pyrazolone derivative, highlighting its potential in creating novel coordination compounds (Koval’chukova et al., 2018).
Liquid Crystalline Properties
- Liquid Crystalline Behavior : Thaker et al. (2013) examine the liquid crystalline properties of pyrazolone ring systems, indicating potential applications in liquid crystal technology (Thaker et al., 2013).
Anticancer Activity
- Ruthenium(II)-Arene Complexes for Cancer Treatment : Pettinari et al. (2018) investigate the anticancer activity of ruthenium(II)-arene complexes with pyrazolone-based hydrazones, suggesting applications in cancer treatment (Pettinari et al., 2018).
Propriétés
Numéro CAS |
312314-21-9 |
|---|---|
Formule moléculaire |
C27H23N5O5 |
Poids moléculaire |
497.5g/mol |
Nom IUPAC |
4-[(2-hydroxy-3-nitrophenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C27H23N5O5/c1-16-22(26(34)30(28-16)18-10-5-3-6-11-18)24(20-14-9-15-21(25(20)33)32(36)37)23-17(2)29-31(27(23)35)19-12-7-4-8-13-19/h3-15,24,28-29,33H,1-2H3 |
Clé InChI |
MJOHOGSCUVWOFH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=C(C(=CC=C3)[N+](=O)[O-])O)C4=C(NN(C4=O)C5=CC=CC=C5)C |
SMILES canonique |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=C(C(=CC=C3)[N+](=O)[O-])O)C4=C(NN(C4=O)C5=CC=CC=C5)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




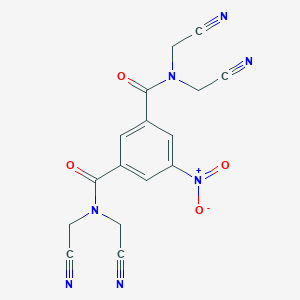
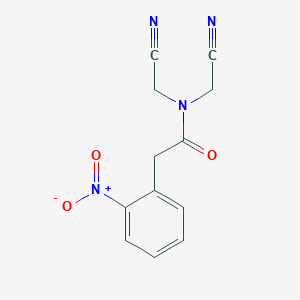
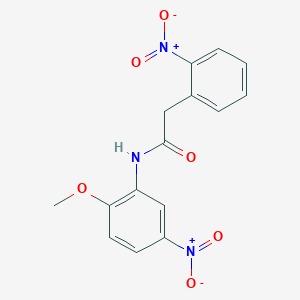
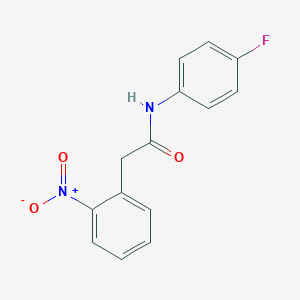
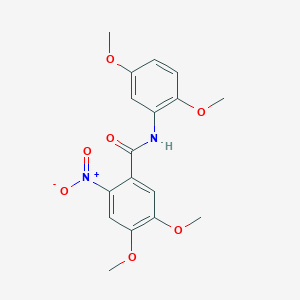
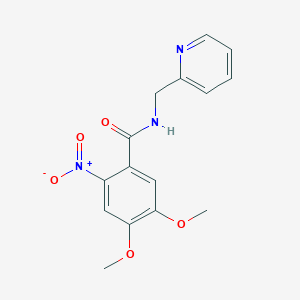
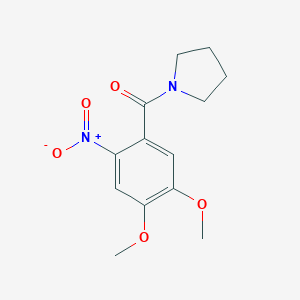
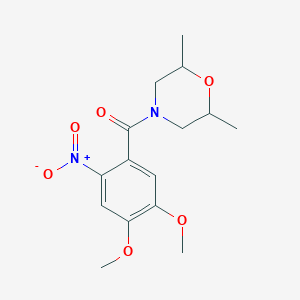
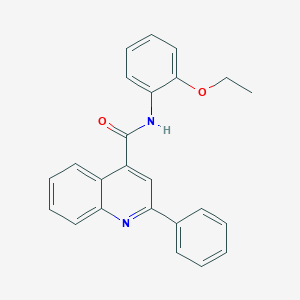
![Dimethyl 2-{[(2-phenyl-4-quinolinyl)carbonyl]amino}terephthalate](/img/structure/B408875.png)
![4-[(2-Phenyl-quinoline-4-carbonyl)-amino]-benzoic acid propyl ester](/img/structure/B408876.png)

